2-Ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine
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Overview
Description
2-Ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine is a complex organic compound that features a pyridine ring substituted with ethoxy, furan, oxadiazole, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine core, followed by the introduction of the ethoxy, furan, oxadiazole, and methylphenyl groups through various substitution and coupling reactions. Common reagents used in these steps include ethyl iodide for ethoxylation, furan-2-carboxylic acid for the furan moiety, and appropriate oxadiazole precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium ethoxide (NaOEt) or Grignard reagents.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and oxadiazole moieties can participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine: Similar structure but lacks the methyl group on the phenyl ring.
2-Methoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the ethoxy group may influence the compound’s solubility and reactivity compared to its methoxy analogs.
Properties
IUPAC Name |
3-[2-ethoxy-6-(4-methylphenyl)pyridin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-3-24-19-15(18-22-20(26-23-18)17-5-4-12-25-17)10-11-16(21-19)14-8-6-13(2)7-9-14/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHIRVWXNSBROG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)C)C3=NOC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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